molecular formula C26H26O6 B158480 Flemiphilippinin C CAS No. 133830-92-9

Flemiphilippinin C

Cat. No. B158480
M. Wt: 434.5 g/mol
InChI Key: QGXIIQMVACEMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flemiphilippinin C is a natural product isolated from the marine sponge, Petrosia sp. It is a member of the guanidine alkaloid family and has been found to possess various biological activities.

Scientific Research Applications

Chemical Constituents and Structure

Flemiphilippinin C, identified as a prenylated flavonoid, has been isolated from the root of Flemingia philippinensis. Its structure was elucidated based on chemical and spectroscopic data, distinguishing it as a unique compound in this plant species. Key related compounds include flemiphilippinin D and other known compounds, illustrating the rich chemical diversity of Flemingia philippinensis (Chen, Luo, & Chen, 1991).

Cytotoxic Activities

The cytotoxic activities of compounds isolated from Flemingia philippinensis, including flemiphilippinin C, were evaluated against P388 cell cultures. This research indicates potential applications in targeting cancer cells, although specific activities of flemiphilippinin C require further investigation (Chen, Luo, & Chen, 1991).

Potential Antioxidant and Antitumor Properties

Studies on the roots of Flemingia philippinensis led to the isolation of various compounds including flemiphilippinin C. The in vitro cytotoxicities of these compounds against different cell lines were determined using the MTT assay. Additionally, their antioxidant activities were evaluated, suggesting potential therapeutic applications in medicine as antioxidant and antitumor agents (Fu et al., 2012).

Role in Anti-Proliferative Activity

Investigations into the antitumor constituents of Flemingia Philippinensis Merr. et Rolfe identified several compounds, including flemiphilippinin C. These compounds exhibited significant anti-proliferative activity towards various cancer cell lines, indicating their potential role in cancer therapy (Jia, 2013).

Extraction and Biological Activity Evaluation

Ultrasonic-assisted extraction methods were developed for extracting total flavonoids, including flemiphilippinin C, from Flemingia philippinensis. The extracted compounds were evaluated for their antioxidant and anti-tumor activities. This research contributes to understanding the potential medicinal uses of flemiphilippinin C as an antioxidant and antitumor drug (Li, Lu, & Bian, 2015).

properties

CAS RN

133830-92-9

Product Name

Flemiphilippinin C

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C26H26O6/c1-14(2)6-8-17-24-16(10-11-26(3,4)32-24)22(28)21-23(29)18(13-31-25(17)21)15-7-9-19(27)20(12-15)30-5/h6-7,9-13,27-28H,8H2,1-5H3

InChI Key

QGXIIQMVACEMFG-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)OC)O)C=CC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)OC)O)C=CC(O2)(C)C)C

Other CAS RN

133830-92-9

synonyms

7-(4'-hydroxy-3'-methoxyphenyl)-5-hydroxy-2,2-dimethyl-10-prenyl-2H,6H-benzo-(1,2-b-5,4-b')dipyran-6-one
flemiphilippinin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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